(4-methyl-3-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-12-4-5-14(9-15(12)21(23)24)16(22)20-8-7-19-17(20)25-11-13-3-2-6-18-10-13/h2-6,9-10H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVYCBNZMBGRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methyl-3-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , with the molecular formula and a molecular weight of 342.37 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.37 g/mol |
| IUPAC Name | (4-methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
| Purity | Typically ≥ 95% |
Antitumor Properties
Recent studies have indicated that compounds similar to (4-methyl-3-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit significant antitumor activity. For instance, thiazole and imidazole derivatives have shown promising results against various cancer cell lines, suggesting that the imidazole moiety may enhance cytotoxic effects through specific interactions with cellular targets.
Case Study:
A study demonstrated that imidazole derivatives could inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells via the Bcl-2 pathway, a crucial regulator of cell death .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds containing pyridine and imidazole rings have been documented to possess antibacterial and antifungal activities. The thioether linkage in this compound may also contribute to its efficacy against microbial pathogens.
Research Findings:
A related study found that similar compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications in the nitrogen-containing heterocycles could enhance antimicrobial potency .
Neuroprotective Effects
Emerging evidence suggests that compounds with imidazole structures may offer neuroprotective benefits. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert their effects.
Case Study:
In preclinical trials, imidazole derivatives were shown to protect neuronal cells from apoptosis induced by oxidative stress. This effect was linked to the inhibition of reactive oxygen species (ROS) production and modulation of neuroinflammatory pathways .
The biological activities of (4-methyl-3-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can be attributed to several mechanisms:
- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Activation of apoptotic pathways through modulation of Bcl-2 family proteins.
- Antioxidant Activity: Reduction of oxidative stress markers in cellular models.
Scientific Research Applications
Antimicrobial Applications
Recent studies have indicated that compounds similar to (4-methyl-3-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit significant antimicrobial properties. The presence of the nitro group is often associated with enhanced activity against various bacterial strains.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of imidazoles and thiazoles, revealing that modifications similar to those found in this compound led to improved inhibition of bacterial growth, particularly against resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential activity against cancer cells. The imidazole ring is known for its role in various anticancer agents due to its ability to interact with biological targets involved in cell proliferation.
Case Study: Anticancer Activity
In vitro studies demonstrated that derivatives with imidazole structures showed promising results against several cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer). The mechanism of action often involves the induction of apoptosis in cancer cells, mediated through pathways involving caspases and other apoptotic factors .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Enzymes such as protein kinases are critical targets in cancer therapy, and compounds that can inhibit these enzymes are valuable in drug design.
Case Study: Enzyme Inhibition
Research has highlighted that compounds similar to (4-methyl-3-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can inhibit key enzymes involved in tumor growth. For instance, inhibitors targeting the PI3K/Akt pathway have shown effectiveness in reducing tumor cell viability .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the aryl or imidazole moieties. These variations influence electronic, steric, and solubility properties:
Electronic and Steric Effects
In contrast, the 4-nitrophenyl group in lacks steric hindrance, which may enhance binding affinity in receptor-ligand systems. Trifluoromethyl substituents (e.g., in ) introduce strong electron-withdrawing effects and lipophilicity, often improving bioavailability .
Imidazole Ring Variations :
- 4,5-Dihydroimidazoles (imidazolines) exhibit reduced aromaticity compared to fully unsaturated imidazoles (e.g., ), leading to greater flexibility and altered reactivity in nucleophilic substitutions.
- Thioether vs. Ether Linkages : The thioether group in the target compound and provides stronger electron-donating capacity and resistance to oxidative degradation compared to oxygen-based ethers.
Spectroscopic and Analytical Data
While specific data for the target compound are absent, analogues provide benchmarks:
- IR Spectroscopy : Nitro groups exhibit strong absorption near 1530–1350 cm⁻¹ (as in ), while thioethers show C-S stretches at 600–700 cm⁻¹ .
- NMR : Methyl groups in imidazolines resonate at δ 2.2–2.5 ppm (cf. ), and pyridine protons appear as multiplet signals near δ 7.3–8.9 ppm .
Research Implications and Gaps
Pharmacological Potential: The pyridine-thioether motif in the target compound mirrors ligands for metalloenzymes or kinase inhibitors, but in vivo studies are needed.
Materials Science: The nitro and pyridine groups may enable coordination polymers or optoelectronic materials, as seen in thienothiophene derivatives .
Data Limitations : Absence of melting points, solubility, or bioactivity data for the target compound underscores the need for experimental characterization.
Q & A
Q. What are the optimized synthetic routes for (4-methyl-3-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves three key steps:
Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under reflux (80°C, ethanol) to generate the dihydroimidazole core .
Thioether linkage : Reaction of 4-methyl-3-nitrobenzyl chloride with the imidazole intermediate using a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 60°C for 12 hours .
Pyridinylmethyl thio incorporation : Nucleophilic substitution with pyridin-3-ylmethanethiol in anhydrous THF using NaH as a base (0°C to RT) .
Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust solvent polarity to minimize byproducts. Confirm purity via ¹H NMR (e.g., aromatic protons at δ 7.8–8.2 ppm) and HRMS .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the nitro group (4-methyl-3-nitrophenyl) and thioether linkage .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 438.12) and detect trace impurities .
- HPLC : Quantify purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. What functional groups in this compound are most reactive, and how do they influence stability during storage?
- Nitro group (3-NO₂) : Susceptible to photodegradation; store in amber vials at -20°C .
- Thioether (-S-) : Oxidizes to sulfoxide under ambient O₂; use inert atmospheres (N₂) during synthesis .
- Imidazole ring : Hydrolytically stable at pH 4–8 but prone to ring-opening under strong acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyridinylmethyl thio group in biological activity?
- Synthetic variation : Replace pyridin-3-ylmethyl with other heterocyclic thiols (e.g., thiophene, furan) and compare bioactivity .
- Assay design : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization (IC₅₀ values) .
- Computational modeling : Perform docking simulations (AutoDock Vina) to assess binding affinity to active sites .
Q. What experimental strategies resolve contradictions in reported bioactivity data across analogs with different substituents?
- Systematic substitution : Compare fluorinated (e.g., 4-F-benzyl) vs. chlorinated (e.g., 4-Cl-benzyl) analogs in standardized assays (e.g., MIC for antimicrobial activity) .
- Statistical analysis : Apply ANOVA to evaluate significance of substituent effects on IC₅₀ values (p < 0.05) .
- Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies .
Q. How does the nitro group’s electronic effect modulate reactivity in cross-coupling reactions?
- Hammett analysis : Correlate σₚ values of substituents (e.g., -NO₂ σₚ = +0.78) with reaction rates in Suzuki-Miyaura couplings .
- DFT calculations : Analyze electron density maps (Gaussian 09) to predict sites for nucleophilic attack .
- Experimental validation : Compare yields in Buchwald-Hartwig aminations with/without electron-withdrawing groups .
Q. What methodologies assess the compound’s stability under physiological conditions for in vivo studies?
Q. How can crystallography or spectroscopy clarify conformational flexibility in the dihydroimidazole ring?
- X-ray crystallography : Resolve crystal structure to confirm chair vs. boat conformations .
- VT-NMR : Analyze temperature-dependent ¹H NMR shifts (25–60°C) to detect ring puckering .
- IR spectroscopy : Identify N-H stretching frequencies (3200–3400 cm⁻¹) to assess hydrogen bonding .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Thioether Formation
| Step | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4-Cl-benzyl chloride | DMF | 60°C | 12 h | 78 | |
| 2 | Pyridin-3-ylmethanethiol | THF | RT | 6 h | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
